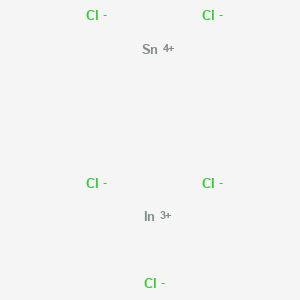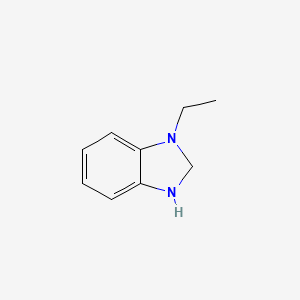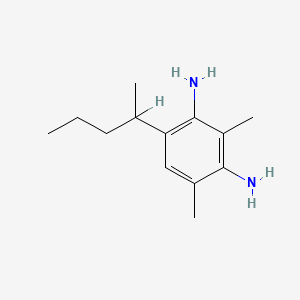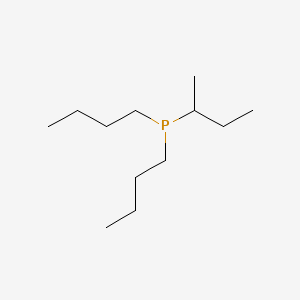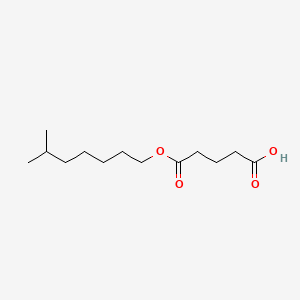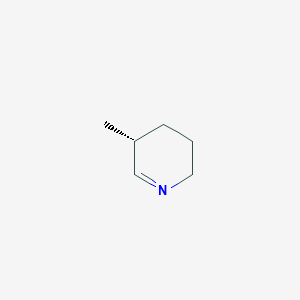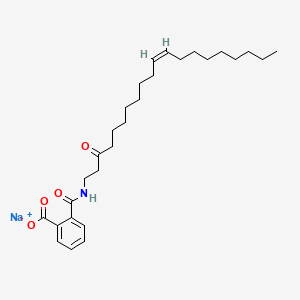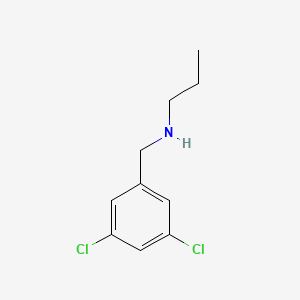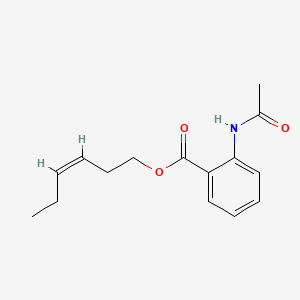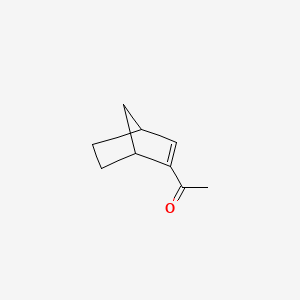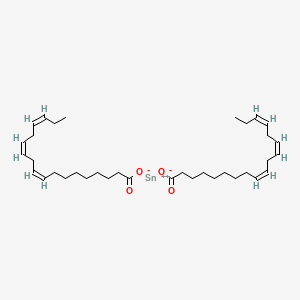
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate typically involves the reaction of tin(II) chloride with (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid. The reaction is carried out in an inert atmosphere to prevent oxidation of the tin(II) ion. The reaction mixture is usually heated to facilitate the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the tin(II) ion acts as a reducing agent.
Substitution: The fatty acid moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin(IV) derivatives and oxidized fatty acid products.
Reduction: Reduced forms of the fatty acid moiety.
Substitution: Substituted fatty acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is used as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it valuable in redox chemistry.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The fatty acid component can interact with cell membranes, influencing membrane fluidity and function.
Medicine
Research in medicine explores the potential therapeutic applications of this compound. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress.
Industry
In industry, this compound is used in the production of specialized coatings and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mecanismo De Acción
The mechanism of action of Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate involves its interaction with molecular targets such as enzymes and cell membranes. The tin(II) ion can participate in redox reactions, influencing cellular redox balance. The fatty acid component can integrate into cell membranes, affecting their structure and function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid: The parent fatty acid of the compound.
Tin(2+) chloride: A common tin(II) compound used in various chemical reactions.
(9Z,12Z)-9,12-Octadecadienoic acid: A similar fatty acid with two double bonds.
Uniqueness
Tin(2+) (9Z,12Z,15Z,)-9,12,15-octadecatrienoate is unique due to the combination of tin(II) and a polyunsaturated fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85392-75-2 |
|---|---|
Fórmula molecular |
C36H58O4Sn |
Peso molecular |
673.6 g/mol |
Nombre IUPAC |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoate;tin(2+) |
InChI |
InChI=1S/2C18H30O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*4-3-,7-6-,10-9-; |
Clave InChI |
KTLWFTDOJPIESZ-SYSSTCGWSA-L |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Números CAS relacionados |
463-40-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



